
Melphalan
描述
Melphalan (L-phenylalanine mustard) is a bifunctional alkylating agent derived from nitrogen mustard, primarily used in the treatment of multiple myeloma and retinoblastoma . Its structure consists of a phenylalanine backbone with two chloroethyl groups, enabling covalent binding to DNA bases (guanine and adenine) to form intra- and inter-strand cross-links, which disrupt DNA replication and transcription, ultimately inducing apoptosis .
准备方法
合成路线及反应条件: 美法仑的合成涉及多个步骤。一种常见的方法是从对硝基-L-苯丙氨酸的甘氨酸氨基保护开始,使用邻苯二甲酰亚胺官能团。然后进行酯化反应,生成对硝基-N-邻苯二甲酰基-L-苯丙氨酸的酯化合物。然后将酯衍生物进行催化氢化反应,将硝基还原为氨基。 将氨基化合物用环氧乙烷处理以实现双羟乙基化,然后进行氯化、水解和邻苯二甲酰基的脱保护,得到L-4-[双(2-氯乙基)氨基]-苯丙氨酸 .
工业生产方法: 在工业环境中,美法仑盐酸盐通常是通过使美法仑的游离碱与水中的盐酸反应制备的。 然后将产物分离和纯化以达到所需的纯度 .
化学反应分析
反应类型: 美法仑会发生几种类型的化学反应,包括烷基化,这是其主要的作用方式。 由于存在双(2-氯乙基)氨基,它还可以参与取代反应 .
常用试剂和条件: 美法仑合成和反应中常用的试剂包括环氧乙烷、盐酸和各种有机溶剂,如乙酸乙酯和二甲基甲酰胺 .
主要生成产物: 美法仑反应生成的主要产物包括其盐酸盐和各种用于不同治疗目的的衍生物 .
科学研究应用
Clinical Applications
1.1 Treatment of Multiple Myeloma
Melphalan is a cornerstone in the treatment of multiple myeloma (MM), especially for patients eligible for autologous stem cell transplantation (ASCT). High-dose this compound followed by ASCT remains the standard treatment protocol. Studies indicate that this regimen significantly improves patient outcomes, with a notable increase in overall survival rates .
Study | Participants | Treatment | Outcome |
---|---|---|---|
Palumbo et al., 2014 | 1,000+ | High-dose this compound + ASCT | Improved survival rates |
Moreau et al., 2016 | 500+ | This compound + lenalidomide | Enhanced response rates |
1.2 Ovarian Carcinoma
This compound is also used in the palliative treatment of non-resectable epithelial ovarian carcinoma. Its application in combination with other agents has shown promise in improving quality of life and extending survival in advanced cases .
Innovative Therapeutic Approaches
3.1 Chemotherapy and Immunotherapy Combination
Emerging evidence supports the use of this compound as a preparative chemotherapy agent in adoptive T-cell therapy. Its lympho-depletive effects facilitate the expansion of tumor-reactive T cells, making it a valuable component in combinatorial chemo-immunotherapy strategies .
3.2 Drug Delivery Systems
Innovative drug delivery systems are being developed to enhance the efficacy and reduce systemic toxicity of this compound. Research focuses on targeted delivery mechanisms that can localize the drug to tumor sites while minimizing exposure to healthy tissues .
Pharmacokinetics and Safety Profile
This compound's pharmacokinetics involve rapid absorption and metabolism, with a half-life that allows for effective dosing schedules. However, its use is associated with potential side effects, including myelosuppression and gastrointestinal disturbances . Monitoring and managing these adverse effects are crucial for optimizing treatment outcomes.
Case Studies
Case Study 1: High-Dose this compound in Multiple Myeloma
A study involving 200 patients demonstrated that those receiving high-dose this compound followed by ASCT had a median overall survival of 60 months compared to 36 months for those receiving standard-dose therapy.
Case Study 2: this compound in Ovarian Cancer
In a clinical trial with advanced ovarian cancer patients, this compound combined with carboplatin resulted in a response rate of 70%, significantly improving progression-free survival compared to historical controls.
作用机制
美法仑通过烷基化DNA核苷酸鸟嘌呤发挥作用,导致DNA链之间形成连接。 这种化学改变抑制了DNA合成和RNA合成,这是细胞存活所必需的 . 美法仑通过亮氨酸共享的中性氨基酸活性途径被肿瘤细胞吸收 . 它与鸟嘌呤的N7位点结合,并诱导DNA中的链间交联,从而破坏DNA合成或转录 .
相似化合物的比较
Comparison with Structurally Similar Compounds
Chlorambucil
Chlorambucil, another nitrogen mustard derivative, shares structural similarity with melphalan but lacks the phenylalanine moiety. Both drugs form DNA cross-links, but this compound exhibits higher DNA-binding efficiency due to its amino acid transporter-mediated cellular uptake . Studies show that perfluorous chain-modified chlorambucil derivatives exhibit thermoresponsive activation, a strategy later adapted to this compound to enhance tumor selectivity .
Key Differences:
This compound Derivatives
Structural modifications of this compound aim to enhance cytotoxicity and reduce toxicity:
- Perfluorous Chain Derivatives (3b–3f): These derivatives exhibit 5–50x lower IC50 values compared to this compound in retinoblastoma cells. For example, compound 3e shows a 10-fold increase in cytotoxicity under hyperthermia (42°C) due to enhanced lipophilicity and thermoresponsive activation .
- Esterified Derivatives (EE-MEL, EM-MOR-MEL): Methyl/ethyl esters of this compound improve lipophilicity and reduce off-target effects. EE-MEL demonstrates 8x higher cytotoxicity in myeloma RPMI 8226 cells (IC50 = 1.1 µM vs. 8.9 µM for this compound) .
Cytotoxicity Data:
Compound | IC50 (µM) | Cell Line | Reference |
---|---|---|---|
This compound | 8.9 ± 0.3 | RPMI 8226 myeloma | |
3e (Perfluorous) | 0.9 ± 0.2 | Retinoblastoma | |
EE-MEL | 1.1 ± 0.3 | RPMI 8226 myeloma |
Comparison with Other Alkylating Agents
Nitrogen Mustard (HN2)
This compound and HN2 both induce DNA cross-links, but this compound’s slower cross-link formation and resistance to repair correlate with higher lethality in L1210 leukemia cells . HN2 shows faster cross-link formation (peak at 1–2 hours) but rapid repair (complete within 24 hours), whereas this compound’s cross-links persist for >12 hours .
Doxorubicin
Unlike the alkylating mechanism of this compound, doxorubicin intercalates DNA and inhibits topoisomerase II. However, novel this compound derivatives (e.g., 3d, 4d) exhibit 1335x lower CC50 values than this compound in oral squamous carcinoma cells, rivaling doxorubicin’s potency (CC50 = 0.24 µM) .
Resistance Mechanisms and Comparative Insights
Resistance to this compound is mediated by:
- Elevated Glutathione (GSH): Resistant myeloma cells (8226/LR-5) show 2x higher GSH levels, which detoxify this compound via conjugation. Buthionine sulfoximine (BSO), a GSH synthesis inhibitor, reverses resistance .
- Reduced DNA Cross-Linking: Resistant melanoma cells (MM253-12M) exhibit 50% fewer DNA interstrand cross-links despite equivalent drug uptake .
Comparative Resistance Profiles:
Cell Line | Resistance Factor | Mechanism | Reference |
---|---|---|---|
8226/LR-5 (Myeloma) | 7x | Elevated GSH, reduced cross-links | |
MM253-12M (Melanoma) | 2.6x | Altered DNA repair efficiency |
常见问题
Q. What experimental models are most effective for studying melphalan resistance mechanisms in hematologic malignancies, and what methodologies enable robust biomarker discovery?
Basic Research Focus
this compound resistance can be modeled using B-cell cancer cell lines (e.g., multiple myeloma or DLBCL) combined with gene expression profiling (GEP) and drug-response screens. Key steps include:
- Drug screens to quantify IC50 values across cell lines.
- Transcriptomic analysis (microarrays or RNA-seq) to identify resistance-associated genes.
- Validation via survival analysis (e.g., Kaplan-Meier plots) in retrospective clinical datasets .
Reproducibility is ensured by scripting analyses in R/Bioconductor, and resistance indices (e.g., 19-gene signatures) are tested in independent cohorts to validate clinical relevance .
Q. How can researchers reconcile contradictions between preclinical xenograft data and clinical efficacy observations for this compound?
Advanced Research Focus
Discrepancies arise when xenografts show superior this compound efficacy compared to clinical outcomes (e.g., in breast cancer). Methodological considerations:
- Pharmacokinetic differences : Murine models may metabolize this compound differently, altering bioavailability .
- Dosing regimens : Preclinical studies often use intermittent high doses, whereas clinical protocols employ prolonged low doses.
- Tumor heterogeneity : Xenografts may not replicate human chemosensitivity profiles.
Solutions include comparative PK/PD modeling across species and dose-escalation trials to test high-dose efficacy in humans .
Q. What methodological challenges arise in pharmacokinetic analysis of high-dose this compound, and how can they be mitigated?
Methodological Focus
Key challenges:
- Chemical instability : this compound hydrolyzes rapidly (1% degradation every 10 minutes at 0.5–2 mg/mL), requiring strict temperature control and immediate analysis post-administration .
- Sample handling : Use population pharmacokinetic (PopPK) models with Bayesian forecasting to account for instability and renal function covariates .
- AUC quantification : Trapezoidal rule calculations must integrate stability-adjusted concentration curves. Stability data (e.g., 8-hour validity for 4 mg/mL solutions) should guide infusion timelines .
Q. What predictive biomarkers are validated for this compound resistance in multiple myeloma, and how are they integrated into prognostic models?
Advanced Translational Focus
A 19-gene resistance index (RI) derived from B-cell line screens predicts progression-free survival (PFS) and overall survival (OS) in this compound-treated myeloma patients. Validation steps:
- SPLS regression to link gene expression with drug response.
- Clinical validation in retrospective cohorts (e.g., APEX trial data).
- Specificity testing in non-melphalan-treated DLBCL cohorts to confirm this compound-specificity .
Q. How should long-term studies be designed to assess this compound-associated secondary malignancies (e.g., MDS/AML) while controlling for confounding factors?
Risk Analysis Focus
- Cohort selection : Track patients receiving cumulative this compound doses >600 mg, as annual treatment increases MDS/AML risk by ~3% .
- Control for confounders : Use multivariate Cox models to adjust for prior alkylating agent exposure and genetic predispositions (e.g., TP53 mutations).
- Endpoint definition : Monitor clonal hematopoiesis (CHIP mutations) as a precursor to overt neoplasms .
Q. What novel drug delivery systems improve this compound’s therapeutic index, and how are they evaluated preclinically?
Formulation Research Focus
Strategies to enhance tumor targeting and reduce toxicity:
- Nanocarriers : PEGylated liposomes or magnetic nanoparticles improve tumor accumulation (e.g., 92% encapsulation in stealth lipid nanoparticles) .
- Prodrugs : pH-sensitive conjugates activated in the tumor microenvironment.
- In vivo testing : Use orthotopic myeloma models with bioluminescent imaging to quantify tumor regression and off-target toxicity .
Q. How can synergistic drug combinations with this compound be systematically identified and validated?
Combination Therapy Focus
- High-throughput screens : Test this compound with PARP inhibitors (e.g., PJ34) in apoptosis assays (Annexin V/PI flow cytometry) .
- Mechanistic studies : Assess DNA crosslink repair inhibition (e.g., BRCA1/2-deficient models).
- Clinical translation : Phase I/II trials using adaptive designs to optimize dosing (e.g., gemcitabine-busulfan-melphalan regimens) .
Q. What pharmacodynamic relationships exist between this compound exposure (AUC) and clinical outcomes in autologous stem cell transplantation (ASCT)?
Pharmacodynamics Focus
- AUC thresholds : Median AUC >12.84 mg·h/L correlates with improved OS (8.5 vs. 5.38 years) but increases severe mucositis risk (HR: 1.21) .
- Dose optimization : Adaptive dosing based on real-time AUC monitoring (e.g., test-dose strategies with PopPK guidance) .
Q. What methodologies best quantify this compound-induced genotoxicity in preclinical models, and how do these correlate with carcinogenicity risk?
Genotoxicity Focus
- In vitro assays : Chromosomal aberration tests in human lymphocytes .
- In vivo models : COMET assays in murine hematopoietic cells post-melphalan exposure.
- Clinical correlation : Track CHIP mutations in long-term survivors to predict secondary cancers .
Q. How do in vitro chemosensitivity assays for this compound compare to in vivo patient-derived xenograft (PDX) models in predicting clinical response?
Model Validation Focus
属性
IUPAC Name |
(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDBTWWWUNNDEQ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2 | |
Record name | MELPHALAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16224 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020804 | |
Record name | Melphalan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Melphalan appears as white to buff-colored powder. Odorless or with a faint odor. An antineoplastic medicine., Solid | |
Record name | MELPHALAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16224 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Melphalan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), < 0.1 g/100 mL at 22 °C, Practically insoluble in water, Soluble in propylene glycol and dilute mineral acids; slightly soluble in ethanol, methanol. Practically insolluble in chloroform, ether, Soluble in 2% carboxymethylcellulose and in dilute mineral acid and alkali solution; insoluble in chloroform, ether, 3.58e-01 g/L, 95% ethanol <0.9 (mg/mL), 10% aqueous ethanol 1.3 (mg/mL), Methanol 2.8 - 5.6 (mg/mL), Water 1.7 - 2.3 (mg/mL), Chloroform <1 (mg/mL), 0.1NHCL 9-17 (mg/mL), 0.1 N NaOH 7-10.6 (mg/mL), Acetone <1 (mg/mL), pH 4 citrate buffer 2.2 - 2.6 (mg/mL), pH 9 borate buffer 2.0 - 2.4 (mg/mL) | |
Record name | MELPHALAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16224 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Melphalan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01042 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Melphalan | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3234 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Melphalan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | MELPHALAN | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/8806%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Color/Form |
Needles from methanol (monosolvate), Crystals, Off-white to buff powder | |
CAS No. |
148-82-3 | |
Record name | MELPHALAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16224 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Melphalan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Melphalan [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Melphalan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01042 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | melphalan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757098 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Melphalan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Melphalan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.207 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MELPHALAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q41OR9510P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Melphalan | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3234 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Melphalan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
351 °F (decomposes) (NTP, 1992), 182-183 °C (decomp), MP: 180 °C, Tiny needles from methanol, MP: 180-181 °C /Melphalan DL-form/, 182.5 °C | |
Record name | MELPHALAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16224 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Melphalan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01042 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Melphalan | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3234 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Melphalan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。